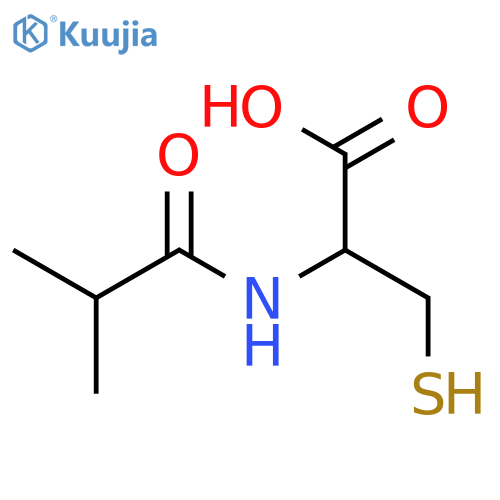Cas no 124529-07-3 (D-Cysteine,N-(2-methyl-1-oxopropyl)-)

124529-07-3 structure
商品名:D-Cysteine,N-(2-methyl-1-oxopropyl)-
D-Cysteine,N-(2-methyl-1-oxopropyl)- 化学的及び物理的性質
名前と識別子
-
- D-Cysteine,N-(2-methyl-1-oxopropyl)-
- N-ISOBUTYRYL-D-CYSTEINE
- N-(2-methylpropanoyl)-D-cysteine
- I-BUT-D-CYS-OH
- ISOBUTYRYL-D-CYS-OH
- ISOBUTYRYL-D-CYSTEINE
- N-(2-METHYLPROPIONYL)-D-CYSTEINE
- N-ISOBUTYRYL-D-CYSTEINE FLUKABRAND &
- BWBQXMAXLAHHTK-RXMQYKEDSA-N
- N-(2-Methylpropionyl)-D-cysteine;
- J-005091
- (2S)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid
- 124529-07-3
- N-isobutyryl-d-cys
- DTXSID00357425
- D-Cysteine, N-(2-methyl-1-oxopropyl)-
- N-Isobutyryl-D-cysteine, for chiral derivatization, >=97.0%
- SCHEMBL3014643
-
- MDL: MFCD00155641
- インチ: InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)
- InChIKey: BWBQXMAXLAHHTK-RXMQYKEDSA-N
- ほほえんだ: CC(C)C(NC(C(O)=O)CS)=O
計算された属性
- せいみつぶんしりょう: 191.06169
- どういたいしつりょう: 191.06161445g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 66.4
じっけんとくせい
- 色と性状: けっしょう
- ゆうかいてん: 97-101 °C (lit.)
97-101 °C - PSA: 66.4
- ようかいせい: 未確定
D-Cysteine,N-(2-methyl-1-oxopropyl)- セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: 22-24/25
- 福カードFコード:3-10-23
- ちょぞうじょうけん:2-8°C
D-Cysteine,N-(2-methyl-1-oxopropyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03174-250mg |
D-Cysteine,N-(2-methyl-1-oxopropyl)- |
124529-07-3 | 250mg |
¥1338.0 | 2021-09-04 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-236051-250mg |
N-Isobutyryl-D-cysteine, |
124529-07-3 | ≥97% | 250mg |
¥2174.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-236051-250 mg |
N-Isobutyryl-D-cysteine, |
124529-07-3 | ≥97% | 250MG |
¥2,174.00 | 2023-07-10 |
D-Cysteine,N-(2-methyl-1-oxopropyl)- 関連文献
-
Rongchao Jin Nanoscale 2010 2 343
-
Yitzhak Mastai Chem. Soc. Rev. 2009 38 772
-
Wei Ma,Changlong Hao,Maozhong Sun,Liguang Xu,Chuanlai Xu,Hua Kuang Mater. Horiz. 2018 5 141
-
4. Stereochemical effects of chiral monolayers on enhancing the resistance to mammalian cell adhesionDebjyoti Bandyopadhyay,Deepali Prashar,Yan-Yeung Luk Chem. Commun. 2011 47 6165
-
Cecilia Noguez,Ignacio L. Garzón Chem. Soc. Rev. 2009 38 757
124529-07-3 (D-Cysteine,N-(2-methyl-1-oxopropyl)-) 関連製品
- 2885-79-2(N-Propionyl-L-cysteine)
- 124529-02-8(L-Cysteine,N-(2-methyl-1-oxopropyl)-)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
